molecular formula C7H8N2O3 B13111530 (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol

(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol

Cat. No.: B13111530
M. Wt: 168.15 g/mol
InChI Key: PSHIFMCNSXNCEM-UHFFFAOYSA-N
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Description

(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a unique dioxino-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. The resulting intermediate undergoes various chemical transformations to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Uniqueness: (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is unique due to its specific dioxino-pyrimidine structure, which imparts distinct chemical reactivity and potential biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-ylmethanol

InChI

InChI=1S/C7H8N2O3/c10-4-6-8-3-5-7(9-6)12-2-1-11-5/h3,10H,1-2,4H2

InChI Key

PSHIFMCNSXNCEM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC=C2O1)CO

Origin of Product

United States

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